
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in medicinal chemistry, materials science, and polymer chemistry. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical and physical properties to the compound.
準備方法
合成経路と反応条件
6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンの合成は、通常、適切な前駆体を制御された条件下で環化させることを含みます。一般的な方法の1つは、2-アミノ-4-クロロ-6-メチルフェノールとホルムアルデヒドおよび適切なアミンとの反応です。この反応は通常、塩酸または硫酸などの触媒の存在下で行われ、混合物を加熱して環化を促進します。
工業的生産方法
工業的環境では、6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンの製造は、品質と収量を一定に保つために、連続フローリアクターを使用することがあります。自動化システムの使用により、温度、圧力、反応物の濃度などの反応パラメータを正確に制御することができ、効率的でスケーラブルな生産が可能になります。
化学反応の分析
反応の種類
6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応する酸化物またはキノンを生成することができます。
還元: 還元反応は、アミンまたは他の還元された誘導体の生成につながる可能性があります。
置換: ハロゲン置換反応が起こることがあり、塩素原子が他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: 求核置換反応は、メトキシドナトリウム (NaOCH3) やtert-ブトキシドカリウム (KOtBu) などの試薬を使用して行うことができます。
生成される主な生成物
酸化: キノンまたは酸化物の生成。
還元: アミンまたは他の還元された誘導体の生成。
置換: さまざまな官能基を持つ置換ベンゾキサジンの生成。
4. 科学研究での応用
6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンは、科学研究においていくつかの応用があります。
化学: より複雑な分子やポリマーの合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性を調査されています。
医学: 新しい薬剤の開発など、潜在的な治療的用途について研究されています。
産業: 高性能ポリマーや樹脂などの先端材料の製造に使用されます。
科学的研究の応用
6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
作用機序
6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と化合物の構造によって異なります。
6. 類似の化合物との比較
類似の化合物
6-クロロ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン: 6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンに存在するメチル基がありません。
5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジン: 6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンに存在する塩素原子がありません。
6-ブロモ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジン: 塩素の代わりに臭素原子を含んでいます。
独自性
6-クロロ-5,7-ジメチル-3,4-ジヒドロ-2H-1,4-ベンゾキサジンにおける塩素とメチル基の両方の存在は、反応性の向上や潜在的な生物活性など、独特の化学的特性を付与します。これらの構造的特徴により、他の類似の化合物とは異なり、さまざまな分野での多様な用途に貢献しています。
類似化合物との比較
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl groups present in 6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine.
5,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the chlorine atom present in this compound.
6-Bromo-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of both chlorine and methyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These structural features make it distinct from other similar compounds and contribute to its diverse applications in various fields.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
6-chloro-5,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12ClNO/c1-6-5-8-10(7(2)9(6)11)12-3-4-13-8/h5,12H,3-4H2,1-2H3 |
InChIキー |
SPCYURKWVHACGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1Cl)C)NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
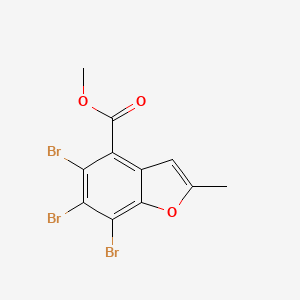
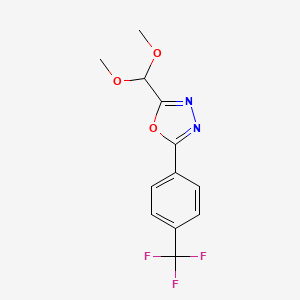
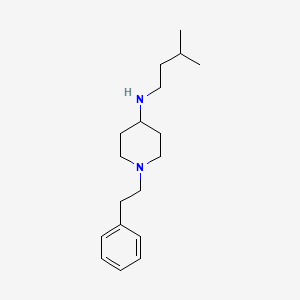
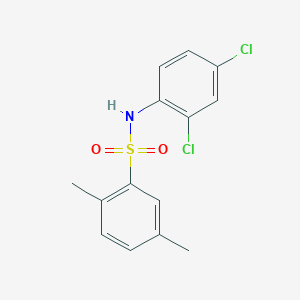
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
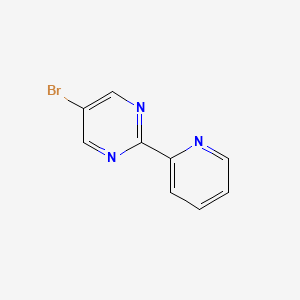
![N-methyl-1-[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methanamine](/img/structure/B12635154.png)

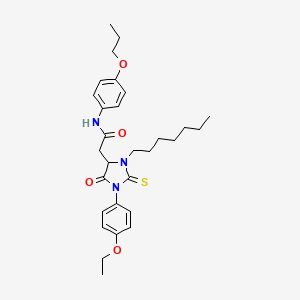
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)
